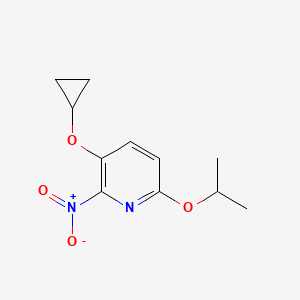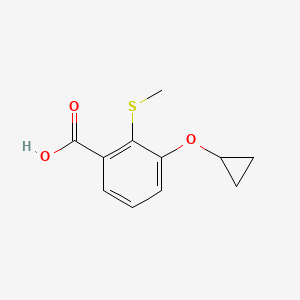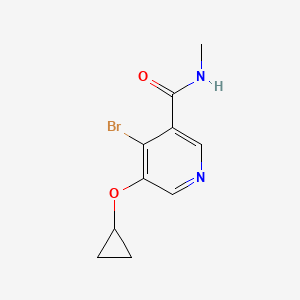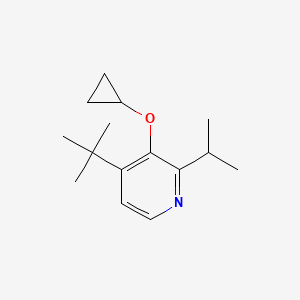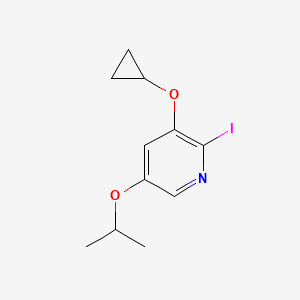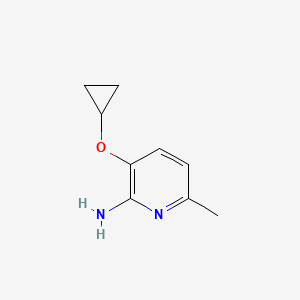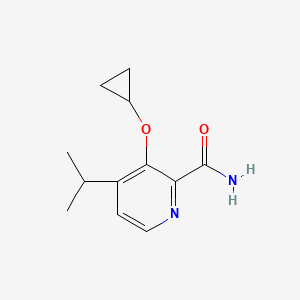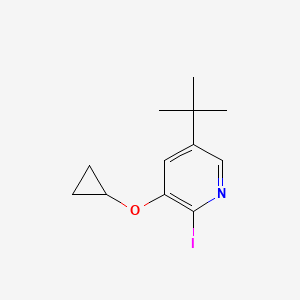
5-Tert-butyl-3-cyclopropoxy-2-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-butyl-3-cyclopropoxy-2-iodopyridine is an organic compound with the molecular formula C12H16INO. It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the 5-position, a cyclopropoxy group at the 3-position, and an iodine atom at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-cyclopropoxy-2-iodopyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Iodination: The final step involves the iodination of the pyridine ring at the 2-position using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-Tert-butyl-3-cyclopropoxy-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropoxy group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Tert-butyl-3-cyclopropoxy-2-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Tert-butyl-3-cyclopropoxy-2-iodopyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The tert-butyl and cyclopropoxy groups can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
3-Tert-butyl-5-cyclopropoxy-2-iodopyridine: Similar structure but with different positions of the tert-butyl and cyclopropoxy groups.
5-Tert-butyl-3-cyclopropoxy-2-bromopyridine: Similar structure but with a bromine atom instead of iodine.
5-Tert-butyl-3-cyclopropoxy-2-chloropyridine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
5-Tert-butyl-3-cyclopropoxy-2-iodopyridine is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C12H16INO |
|---|---|
分子量 |
317.17 g/mol |
IUPAC名 |
5-tert-butyl-3-cyclopropyloxy-2-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)8-6-10(11(13)14-7-8)15-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
InChIキー |
OHNCKEZCEPEMSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(N=C1)I)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


